2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene
2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene
Brand Name:
Vulcanchem
CAS No.:
100827-79-0
VCID:
VC0028719
InChI:
InChI=1S/C17H15BrClNO4S/c1-24-15(22)7-6-10-8-12(17(25-10)20-14(21)9-18)16(23)11-4-2-3-5-13(11)19/h2-5,8H,6-7,9H2,1H3,(H,20,21)
SMILES:
COC(=O)CCC1=CC(=C(S1)NC(=O)CBr)C(=O)C2=CC=CC=C2Cl
Molecular Formula:
C17H15BrClNO4S
Molecular Weight:
444.7 g/mol
2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene
CAS No.: 100827-79-0
Reference Standards
VCID: VC0028719
Molecular Formula: C17H15BrClNO4S
Molecular Weight: 444.7 g/mol
CAS No. | 100827-79-0 |
---|---|
Product Name | 2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene |
Molecular Formula | C17H15BrClNO4S |
Molecular Weight | 444.7 g/mol |
IUPAC Name | methyl 3-[5-[(2-bromoacetyl)amino]-4-(2-chlorobenzoyl)thiophen-2-yl]propanoate |
Standard InChI | InChI=1S/C17H15BrClNO4S/c1-24-15(22)7-6-10-8-12(17(25-10)20-14(21)9-18)16(23)11-4-2-3-5-13(11)19/h2-5,8H,6-7,9H2,1H3,(H,20,21) |
Standard InChIKey | JLVIHXWHESHBSS-UHFFFAOYSA-N |
SMILES | COC(=O)CCC1=CC(=C(S1)NC(=O)CBr)C(=O)C2=CC=CC=C2Cl |
Canonical SMILES | COC(=O)CCC1=CC(=C(S1)NC(=O)CBr)C(=O)C2=CC=CC=C2Cl |
Synonyms | 5-[(2-Bromoacetyl)amino]-4-(2-chlorobenzoyl)-2-thiophenepropanoic Acid Methyl Ester; 5-[(Bromoacetyl)amino]-4-(2-chlorobenzoyl)-2-thiophenepropanoic Acid Methyl Ester; |
PubChem Compound | 13670765 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume